1-(4-chlorophenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-(4-CHLOROPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a synthetic organic compound that belongs to the class of cyclopenta[d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl and 2-fluorophenyl derivatives, which undergo a series of reactions such as nucleophilic substitution, cyclization, and sulfonation.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(methylthio)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
- 1-(4-Chlorophenyl)-4-(phenylmethylthio)-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Uniqueness
1-(4-CHLOROPHENYL)-4-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to the presence of both 4-chlorophenyl and 2-fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C20H16ClFN2OS |
---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H16ClFN2OS/c21-14-8-10-15(11-9-14)24-18-7-3-5-16(18)19(23-20(24)25)26-12-13-4-1-2-6-17(13)22/h1-2,4,6,8-11H,3,5,7,12H2 |
InChI Key |
MQMHCVJIEPJEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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